6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
Overview
Description
6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a chloro-substituted indole core, which is linked to a piperazine ring through a keto-ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chloro substitution can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
The piperazine ring is then attached through a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-substituted piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for chlorination, sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives depending on the substituents introduced.
Scientific Research Applications
6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with significant biological activity.
5-fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties.
2-chloro-1H-indole-3-acetic acid: Studied for its plant growth regulatory effects.
Uniqueness
6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro, keto, and pyridine groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLVGIIHMRCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.